One application of 5-aminopentan-1-ol is in the synthesis of S-glycosyl amino acid building blocks, which are essential components for the construction of complex carbohydrates and glycoproteins. These building blocks play a crucial role in various biological processes, and their synthesis allows researchers to study and modify their properties for specific applications. A study published in the journal "Tetrahedron Letters" demonstrated the use of 5-aminopentan-1-ol as a starting material for the synthesis of S-glycosyl amino acid building blocks with high yields and purities [].
5-Aminopentan-1-ol has also been employed as a starting reagent in the synthesis of aminofunctionalized 4-chloro-2,2′:6′,2′′-terpyridine. This molecule is a type of heterocyclic compound with potential applications in various fields, including catalysis, luminescence, and sensing. A research article published in the journal "Dalton Transactions" described the utilization of 5-aminopentan-1-ol for the efficient synthesis of this specific terpyridine derivative [].
5-Amino-1-pentanol is an aliphatic amino alcohol characterized by a primary amino group and a primary hydroxy group at the ends of a linear five-carbon chain. It is derived from furfural, which is accessible from pentoses. This compound typically appears as white crystalline clumps that solidify around 35 °C and is highly soluble in water, ethanol, and acetone. In aqueous solutions, it exhibits strong alkalinity with a pH of approximately 13.2 at 20 °C
Several methods exist for synthesizing 5-amino-1-pentanol:
Interaction studies indicate that 5-amino-1-pentanol can absorb carbon dioxide effectively, making it a candidate for applications in carbon capture technologies. Its interactions with various catalysts during synthesis also highlight its reactivity and potential for further chemical transformations
Several compounds share structural or functional similarities with 5-amino-1-pentanol. Here are some notable examples: What sets 5-amino-1-pentanol apart from these similar compounds is its unique bifunctional nature (both amino and hydroxy groups), making it particularly versatile in Compound Name Structure/Functional Group Unique Features 2-Aminopentanol Amino alcohol Shorter carbon chain; used in pharmaceuticals 3-Aminopropanol Amino alcohol Three-carbon chain; involved in organic synthesis 6-Aminohexanol Amino alcohol Longer carbon chain; potential for polymerization Piperidine Cyclic amine Derived from 5-amino-1-pentanol; used in drug development Valerolactam Lactam Formed from 5-amino-1-pentanol; relevant for polyamide production Uniqueness of 5-Amino-1-Pentanol
Corrosive;Irritant